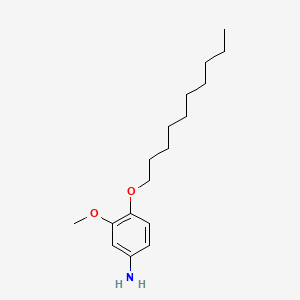

4-decoxy-3-methoxyaniline

Descripción

4-Decoxy-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the third position and a decoxy group (-O(CH₂)₉CH₃) at the fourth position of the benzene ring. These compounds are pivotal in pharmaceutical and materials science due to their tunable electronic and steric properties, which influence reactivity, solubility, and biological interactions . Substituted anilines often serve as intermediates in drug synthesis, enzyme inhibitors, or receptor modulators, with substituent positioning and type dictating their functional roles .

Propiedades

Número CAS |

15382-65-7 |

|---|---|

Fórmula molecular |

C17H29NO2 |

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

4-decoxy-3-methoxyaniline |

InChI |

InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-13-20-16-12-11-15(18)14-17(16)19-2/h11-12,14H,3-10,13,18H2,1-2H3 |

Clave InChI |

SRXKJCBJURRJSR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC1=C(C=C(C=C1)N)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-decoxy-3-methoxyaniline typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxyaniline.

Alkylation: The methoxyaniline undergoes alkylation with a decyl halide (e.g., decyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 4-decoxy-3-methoxyaniline are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Reactors: Using large-scale reactors to handle greater quantities of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Decoxy-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of 4-decoxy-3-methoxyaniline.

Aplicaciones Científicas De Investigación

4-Decoxy-3-methoxyaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-decoxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, influencing cellular responses.

Affect Gene Expression: Alter gene expression patterns, leading to changes in protein synthesis and cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-decoxy-3-methoxyaniline to structurally related compounds, focusing on substituent effects, biological activity, and chemical properties.

Substituent Type: Halogens vs. Alkoxy Groups

Halogenated analogs, such as 4-chloro-3-methoxyaniline (Cl at C4) and 4-iodo-3-methoxyaniline (I at C4), exhibit distinct reactivity due to differences in electronegativity and atomic size. For example:

- 4-Chloro-3-methoxyaniline demonstrates moderate biological activity as an enzyme inhibitor, attributed to the electron-withdrawing chlorine atom enhancing electrophilic aromatic substitution .

- 4-Iodo-3-methoxyaniline shows higher binding affinity in biochemical assays due to iodine’s polarizability, enabling stronger van der Waals interactions with hydrophobic enzyme pockets .

In contrast, alkoxy-substituted analogs like 4-(difluoromethoxy)-3-methylaniline and 4-(cyclopentyloxy)-3-methoxyaniline prioritize lipophilicity. The difluoromethoxy group (-OCF₂H) enhances metabolic stability, while bulkier groups (e.g., cyclopentyloxy) improve membrane permeability but may reduce solubility .

Substituent Position: Ortho, Meta, and Para Effects

Positional isomerism significantly impacts functionality:

- 3-Iodo-4-methoxyaniline (iodine at C3, methoxy at C4) exhibits lower antimicrobial activity compared to its positional isomer 4-iodo-3-methoxyaniline , highlighting the importance of substitution patterns in target binding .

- 2-Chloro-4-methoxy-3-methylaniline (Cl at C2, methoxy at C4, methyl at C3) shows reduced mutagenicity compared to 4-chloro-3-methoxyaniline , as steric hindrance from the methyl group limits DNA intercalation .

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 4-Chloro-3-methoxyaniline | 157.60 g/mol | 1.8 | 0.5 g/L |

| 4-Iodo-3-methoxyaniline | 264.03 g/mol | 2.5 | 0.1 g/L |

| 4-(Difluoromethoxy)-3-methylaniline | 185.18 g/mol | 2.1 | 0.3 g/L |

| 4-Decoxy-3-methoxyaniline | ~295.4 g/mol | 5.2 (predicted) | <0.01 g/L |

The decoxy group’s hydrophobicity (predicted LogP = 5.2) suggests poor aqueous solubility, necessitating formulation with surfactants or co-solvents for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.